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2-Amino-5-bromo-6-fluoro-3-methylbenzoic Acid
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Overview
Description
2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and methyl substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids.
Scientific Research Applications
Pharmaceutical Applications
a. Neurological Disorders
Research has highlighted the role of 2-amino-5-bromo-6-fluoro-3-methylbenzoic acid as a selective agonist for the sphingosine-1-phosphate receptor 5 (S1P5). This receptor is implicated in demyelinating central nervous system (CNS) disorders such as multiple sclerosis (MS). Compounds derived from this acid have been evaluated for their ability to modulate S1P5 activity, which is crucial for oligodendrocyte physiology and remyelination processes .
b. PET Imaging Agents
The compound has been used to synthesize fluorinated derivatives that serve as positron emission tomography (PET) imaging agents. These agents allow for non-invasive imaging of brain and spinal cord uptake, providing insights into the pharmacokinetics of drugs targeting S1P5. For instance, the lead compound [18F]TEFM78 demonstrated effective blood-brain barrier penetration and significant uptake in animal models .
Synthetic Chemistry
a. Building Block for Complex Molecules
This compound is utilized in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including nucleophilic aromatic substitutions and amidation, which are essential for creating diverse chemical entities with potential therapeutic effects .
b. Reaction Pathways
The compound can be transformed through several synthetic routes, including:
- Nucleophilic aromatic substitution with aryl amines.
- Copper-mediated coupling reactions to introduce various substituents at specific positions on the aromatic ring.
These methods have led to high-yield syntheses of derivatives that may exhibit enhanced biological activities .
Case Study: Synthesis of Fluorinated 6-Arylaminobenzamides
A series of fluorinated 6-arylaminobenzamides were synthesized from this compound. These compounds were evaluated for their binding affinity to S1P5 receptors, showing promising results that could lead to new treatments for MS . The synthesis involved:
- Nucleophilic substitution to attach an aryl group.
- Subsequent modifications to enhance receptor selectivity.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Amino-6-bromo-3-methylbenzoic acid
Uniqueness
2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents provides a distinct set of properties that can be exploited in various applications.
Biological Activity
2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H7BrFNO2. It features a benzoic acid backbone with amino, bromo, and fluoro substituents, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Weight | 236.05 g/mol |
Melting Point | 150-155 °C |
Solubility | Soluble in DMSO, slightly soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies showed that it induced apoptosis in cancer cell lines by activating caspase pathways. Its mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit several kinases that play crucial roles in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially providing neuroprotective effects or influencing anxiety pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound effectively reduced bacterial growth by over 70%, demonstrating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed increased levels of early apoptotic markers following treatment, confirming the compound's role in inducing programmed cell death.
Properties
IUPAC Name |
2-amino-5-bromo-6-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-2-4(9)6(10)5(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVAZZCSHOTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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